Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-
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Overview
Description
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for treating certain diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- include:
- Ethanone, 1-(2,4-dichlorophenyl)-
- Ethanone, 1-(2-chlorophenyl)-
Uniqueness
What sets Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest for further research.
Properties
Molecular Formula |
C24H30Cl2N4O3S |
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Molecular Weight |
525.5 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-[(3,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C24H30Cl2N4O3S/c25-22-9-8-19(14-23(22)26)15-27-16-24(31)30-13-12-29(18-20(30)17-28-10-4-5-11-28)34(32,33)21-6-2-1-3-7-21/h1-3,6-9,14,20,27H,4-5,10-13,15-18H2 |
InChI Key |
LBLYSOUICHRQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2CN(CCN2C(=O)CNCC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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